cis-3-Amino-tetrahydropyran-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

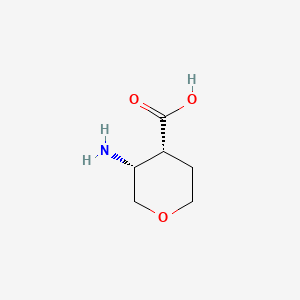

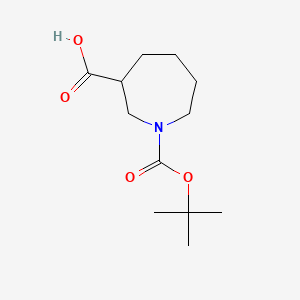

“Cis-3-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the CAS Number: 1233010-36-0 and a linear formula of C6H11NO3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is (3R,4R)-3-aminotetrahydro-2H-pyran-4-carboxylic acid . It is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 . This indicates that the molecule contains a six-membered ring structure, which is characteristic of tetrahydropyran compounds .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 145.16 and a linear formula of C6H11NO3 . It is typically stored at room temperature .科学的研究の応用

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively used in studies of peptides and peptide synthesis. Its rigid cyclic structure and peptide bond incorporation make it invaluable for analyzing peptide backbone dynamics and secondary structure using EPR spectroscopy and other physical techniques. This approach has enabled detailed studies on peptide-membrane interactions, peptide-protein interactions, and peptide-nucleic acid interactions, suggesting its broader application in understanding peptide behavior and function in biological systems (Schreier et al., 2012).

Muconic Acid Isomers in Biobased Economy

Muconic acid, featuring conjugated double bonds and existing in several isomeric forms, serves as a starting material for synthesizing value-added products and specialty polymers. This highlights its role in the biobased economy, where chemical and biotechnological pathways are explored for its production and valorization. The synthesis and transformation pathways of muconic acid underscore the chemical versatility and economic potential of carboxylic acid derivatives in creating sustainable materials and chemicals (Khalil et al., 2020).

Metathesis Reactions in Synthesizing β-Amino Acid Derivatives

Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, have been pivotal in synthesizing cyclic β-amino acids and their derivatives. These compounds are of significant interest in drug research due to their biological relevance. The application of metathesis reactions demonstrates the synthetic versatility in accessing a variety of functionalized β-amino acid derivatives, offering pathways to novel molecular entities for therapeutic applications (Kiss et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production of biorenewable chemicals have been reviewed. Understanding the mechanisms of inhibition by carboxylic acids, including effects on cell membranes and internal pH, is crucial for engineering robust microbial strains. This research direction is fundamental for improving the yield and efficiency of bioprocesses for producing carboxylic acids and other biorenewable chemicals (Jarboe et al., 2013).

Safety and Hazards

特性

IUPAC Name |

(3R,4R)-3-aminooxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHMQSNKIZXQK-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679373 |

Source

|

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233010-36-0 |

Source

|

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)